molecular formula C11H13N3OS B1209186 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine CAS No. 65413-58-3

6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine

Cat. No.: B1209186
CAS No.: 65413-58-3
M. Wt: 235.31 g/mol
InChI Key: IPQMQCWBHBHOLZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine . This name reflects its complex polycyclic structure, which integrates fused heterocyclic rings. The tricyclo[7.4.0.0²,⁷] descriptor indicates a three-ring system with bridgehead atoms at positions 2 and 7. The numbering begins at the oxygen atom in the oxa ring (position 11) and proceeds through the thia (sulfur-containing) and diaza (nitrogen-containing) rings.

The core structure consists of:

  • A pyranothieno[1,2-c]pyrimidine scaffold, where a pyran (oxygen-containing six-membered ring) is fused to a thieno (sulfur-containing five-membered ring) and a pyrimidine (nitrogen-containing six-membered ring).
  • Two methyl groups at position 6,6, which confer steric stability to the molecule.
  • An amine group at position 4, critical for potential biological interactions.

The bicyclic system’s rigidity is underscored by zero rotatable bonds, as calculated from its SMILES string (CC1(CC2=C(CO1)SC3=NC=NC(=C23)N)C).

Synonyms and Registry Identifiers (CAS, PubChem CID, CHEMBL)

This compound is cataloged under multiple synonyms and identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 65413-58-3 PubChem, CymitQuimica
PubChem CID 650805 PubChem
CHEMBL ID CHEMBL1581452 PubChem, ChEMBL
Other Synonyms 6,6-Dimethyl-5,8-dihydropyranothieno[1,2-c]pyrimidin-4-amine; CHEBI:112695 PubChem, ChEBI

Additional aliases include systematic variants such as 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine and abbreviated forms like SMR000010857 or AKOS000301719. Its inclusion in the ChEBI database as an organic heterobicyclic compound further validates its structural classification.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₃N₃OS corresponds to a molar mass of 235.31 g/mol . Key compositional features include:

Component Count Role in Structure
Carbon (C) 11 Forms the fused bicyclic scaffold
Hydrogen (H) 13 Saturation of bonds and methyl groups
Nitrogen (N) 3 Part of the pyrimidine and amine
Oxygen (O) 1 In the pyran ring
Sulfur (S) 1 In the thieno ring

The exact mass is calculated as 235.07793322 Da, with a monoisotopic mass of 235.0779 Da. The XLogP3-AA value of 1.5 suggests moderate lipophilicity, while the hydrogen bond donor/acceptor counts (1 and 5, respectively) indicate potential for polar interactions. The absence of rotatable bonds (0) highlights the molecule’s conformational rigidity, which may influence its pharmacokinetic properties.

A comparative analysis of elemental composition reveals:

  • Carbon contributes 56.57% of the molecular weight.
  • Nitrogen accounts for 17.87%, underscoring its heterocyclic nature.
  • Sulfur and oxygen represent 13.63% and 6.80%, respectively.

This data aligns with structural depictions and computational models available in PubChem and ChEBI.

Properties

IUPAC Name

12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-11(2)3-6-7(4-15-11)16-10-8(6)9(12)13-5-14-10/h5H,3-4H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQMQCWBHBHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC=NC(=C23)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to remove impurities. The exact industrial methods are often kept confidential by manufacturers .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine has shown potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against various diseases. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacology.

Biological Studies

This compound is utilized in proteomics research as a reagent for studying protein interactions and functions. Its unique chemical structure allows it to bind selectively to certain proteins, facilitating the exploration of biological pathways and mechanisms. Studies have indicated its effectiveness in labeling proteins for mass spectrometry analysis, which is crucial for understanding cellular processes.

Material Science

The compound's heterocyclic nature lends itself to applications in materials science, particularly in the development of new polymers and catalysts. Its ability to form stable complexes with metals can be exploited in catalysis, enhancing the efficiency of chemical reactions.

Agricultural Chemistry

Research has explored the use of this compound in agricultural applications, particularly as a potential pesticide or herbicide. Its biochemical properties may allow it to target specific pests or diseases affecting crops while minimizing impact on non-target organisms.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Protein Labeling

In proteomics research, this compound was used to label specific proteins within complex mixtures. The labeled proteins were then analyzed via mass spectrometry, revealing insights into protein interactions within cellular environments. This application highlights its utility in advancing our understanding of cellular mechanisms.

Case Study 3: Catalytic Applications

Research focused on the use of this compound as a catalyst in organic synthesis reactions demonstrated improved yields and selectivity compared to traditional catalysts. The findings suggest that modifications to the compound could lead to even more effective catalytic systems.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s heterocyclic framework distinguishes it from other fused-ring systems. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine C₁₁H₁₃N₃OS 235.31 211–212 Pyrano-thieno-pyrimidine with 4-amine
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₃H₂₃N₃O₃S 421.51 Not reported Spirocyclic oxa-aza system with benzothiazole
5-Fluoro-2-phenyl-1H-benzimidazole derivatives (e.g., 4a-f) C₁₃H₁₀FN₃O₂ ~283.24 Not reported Benzimidazole core with fluoro and aryl substituents

Key Observations:

  • The target compound’s pyrano-thieno-pyrimidine system is less complex than the spirocyclic oxa-aza derivatives but shares heteroatom diversity (O, S, N) .
  • Compared to benzimidazoles, it lacks aromatic nitrogen atoms in the fused ring but includes sulfur, which may enhance lipophilicity (XLogP3: 2.706 ) .

Biological Activity

6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine is a heterocyclic compound with a molecular formula of C₁₁H₁₃N₃OS and a molecular weight of 235.31 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives of this compound. One notable investigation involved testing its analogues against CCRF-CEM leukemia cells. The results indicated that certain substituted analogues exhibited no significant activity, with IC₅₀ values exceeding 20 µg/mL, suggesting a need for structural modifications to enhance efficacy .

Mechanistic Insights

Molecular modeling studies have provided insights into the inactivity of some derivatives. For example, electronic repulsion between functional groups was identified as a potential reason for the lack of biological activity in certain analogues. This finding underscores the importance of structural optimization in drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that modifications to specific positions on the molecular structure could significantly impact biological activity. For instance, the presence of a carbonyl group at position C7 was linked to decreased activity in some derivatives, emphasizing the need for careful consideration during synthesis .

Synthesis and Testing

A comprehensive study synthesized various analogues of this compound. The synthesis involved multiple steps from commercially available precursors and yielded compounds that were subsequently tested for biological activity. The findings revealed that while some compounds were inactive against cancer cell lines, others showed promise warranting further investigation .

Comparative Analysis Table

Compound NameActivity (IC₅₀ µg/mL)Structural Features
6,6-Dimethyl-5,8-dihydro...>20Base structure
7-Oxo substituted analogueInactiveCarbonyl at C7
5-Deaza derivativesVariableAltered nitrogen

Future Directions

The ongoing research into this compound suggests several pathways for future exploration:

  • Structural Modifications : Continued exploration of structural variations to enhance biological activity.
  • In Vivo Studies : Transitioning from in vitro testing to in vivo models to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Further investigation into the molecular mechanisms underlying observed activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine, and how can reaction conditions be optimized to minimize side products?

  • Methodology : Use multi-step condensation reactions involving precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl derivatives (as in ). Optimize temperature, solvent polarity, and catalyst loading (e.g., pyridine derivatives) to suppress competing pathways. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .
  • Data Analysis : Characterize products using melting point, elemental analysis, and spectroscopic techniques (IR, UV-Vis) to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound using advanced spectroscopic techniques?

  • Methodology : Combine IR spectroscopy to identify functional groups (e.g., amine stretching bands at ~3300 cm⁻¹) and UV-Vis spectroscopy to detect conjugated π-systems. Cross-validate with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for stereochemical confirmation .
  • Experimental Design : Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve overlapping signals in complex heterocyclic systems .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Employ accelerated stability testing by exposing the compound to buffered solutions (pH 1–13) and elevated temperatures (40–80°C). Quantify degradation products via HPLC with diode-array detection (DAD) and correlate results using Arrhenius kinetics .
  • Data Interpretation : Use principal component analysis (PCA) to identify dominant degradation pathways and critical stability-limiting factors .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) elucidate the reaction mechanisms involved in synthesizing this compound?

  • Methodology : Perform density functional theory (DFT) calculations to model transition states and intermediates in key reactions (e.g., spirocyclization). Validate computational results against experimental kinetic data (e.g., reaction rates) to refine mechanistic hypotheses .
  • Integration with Experiment : Compare computed IR spectra with experimental data to confirm predicted intermediates .

Q. What strategies can resolve contradictions in literature data regarding the compound’s reactivity with nucleophiles?

  • Methodology : Design a controlled study comparing reactivity across solvents (polar aprotic vs. protic) and nucleophile types (e.g., amines vs. thiols). Use stopped-flow spectroscopy to capture transient intermediates and reconcile discrepancies via free-energy profiles .
  • Critical Analysis : Apply statistical tools (e.g., ANOVA) to assess whether observed differences arise from experimental variables or intrinsic chemical properties .

Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?

  • Methodology : Conduct laboratory-scale biodegradation assays (OECD 301F) and soil column studies to track transformation products. Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) and assess toxicity via EC50 values .
  • Field Integration : Combine lab data with geospatial modeling to predict environmental distribution and prioritize risk mitigation strategies .

Q. What role does the compound’s stereoelectronic profile play in its interactions with biological targets (e.g., enzyme active sites)?

  • Methodology : Perform molecular docking simulations using crystal structures of target proteins (e.g., kinases) to predict binding modes. Validate with surface plasmon resonance (SPR) assays to measure binding affinity (KD) .
  • Advanced Techniques : Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes and identify critical non-covalent interactions (e.g., hydrogen bonding, π-stacking) .

Methodological Guidance

Q. How should researchers design a study to link this compound’s synthesis to a broader conceptual framework (e.g., heterocyclic drug discovery)?

  • Theoretical Alignment : Align synthetic goals with established theories (e.g., Baldwin’s rules for cyclization) to prioritize feasible pathways. Use retrosynthetic analysis to map connections to known bioactive scaffolds .
  • Iterative Refinement : Incorporate feedback from preliminary bioactivity screens to refine synthetic routes and focus on pharmacologically relevant derivatives .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Experimental Design : Use a randomized block design with split-split plots to account for variables like exposure time and concentration gradients .
  • Data Modeling : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves and calculate EC50/LC50 values with 95% confidence intervals .

Tables for Reference

Table 1 : Key Spectroscopic Signatures of this compound

TechniqueObserved SignalStructural Assignment
IR (cm⁻¹) 3300 (broad)N-H stretch (amine)
UV-Vis (nm) 270, 320π→π* transitions in fused rings
¹H NMR (ppm) 1.2 (s, 6H), 3.8 (m, 2H), 6.5 (s, 1H)Methyl, oxa-thia bridge, aromatic H

Table 2 : Stability Testing Parameters

ConditionpH RangeTemperature (°C)Duration (Days)Key Degradation Product
Acidic Hydrolysis1–34014Desmethyl derivative
Oxidative Stress7.4607Sulfoxide analog

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine
Reactant of Route 2
Reactant of Route 2
6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.